Fadrozole

Catalog No.
S005222
CAS No.
102676-47-1
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fadrozole

CAS Number

102676-47-1

Product Name

Fadrozole

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N

SMILES

Array

Synonyms

CGS 020286A, CGS 16949A, CGS-020286A, CGS-16949A, CGS020286A, CGS16949A, FAD 286, FAD-286, FAD286, Fadrozole, Fadrozole Hydrochloride, Fadrozole Monohydrochloride, Hydrochloride, Fadrozole, Monohydrochloride, Fadrozole

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

The exact mass of the compound Fadrozole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of imidazopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fadrozole is a highly selective, second-generation non-steroidal aromatase inhibitor characterized by its imidazopyridine core. It functions by competitively and reversibly binding to the heme group of the cytochrome P450 aromatase enzyme, inhibiting the conversion of androgens to estrogens with an IC50 of approximately 4.5 to 6.4 nM. While third-generation inhibitors have largely replaced it in clinical human oncology, Fadrozole remains a critical, high-volume procurement target for predictive toxicology, aquaculture, and developmental biology. Its enduring commercial value lies in its titratable efficacy—achieving ~90% estrogen suppression rather than total ablation—and its structural amenability to aqueous formulation, making it an indispensable standard for transient endocrine disruption models and in vivo micro-dosing workflows [1].

Substituting Fadrozole with first-generation, third-generation, or steroidal aromatase inhibitors introduces severe methodological confounding and formulation failures. First-generation agents like aminoglutethimide suffer from poor selectivity, inhibiting critical off-target enzymes involved in cortisol biosynthesis and requiring massive doses (e.g., ED50 of 30 mg/kg vs. Fadrozole's 0.03 mg/kg) that introduce solvent toxicity . Conversely, third-generation non-steroidal agents like letrozole are highly lipophilic and practically insoluble in water, while also inducing near-total (>98%) estrogen ablation, which can be lethal or overly disruptive in delicate developmental or aquatic models [1]. Furthermore, steroidal inhibitors such as formestane act as irreversible suicide inactivators, permanently destroying the enzyme and precluding any transient or washout-recovery experimental designs [2].

In Vivo Dosing Efficiency and Solvent Load Reduction

In standardized laboratory workflows requiring in vivo aromatase inhibition, first-generation agents like aminoglutethimide require massive systemic doses to achieve efficacy, necessitating high solvent volumes that introduce toxicological artifacts. Fadrozole demonstrates a 1000-fold higher potency with an ED50 of 0.03 mg/kg in identical androstenedione-induced uterine hypertrophy models, compared to aminoglutethimide's ED50 of 30 mg/kg . This allows researchers to utilize micro-dosing regimens, drastically reducing the required solvent load and improving the reproducibility of endocrine data by eliminating solvent-induced metabolic stress.

Evidence DimensionIn vivo ED50 for uterine hypertrophy inhibition
Target Compound Data0.03 mg/kg
Comparator Or BaselineAminoglutethimide (30 mg/kg)
Quantified Difference1000-fold higher potency for Fadrozole
ConditionsAndrostenedione-induced uterine hypertrophy model in vivo

Procurement of Fadrozole enables ultra-low dosing in animal models, eliminating the confounding toxicological effects and poor reproducibility associated with the high solvent volumes needed for weaker inhibitors.

Aqueous Formulation Compatibility and Controlled Suppression

Third-generation aromatase inhibitors like letrozole are highly lipophilic (LogP ~2.5) and practically insoluble in water, severely limiting their use in aqueous dosing systems [1]. In contrast, Fadrozole's structural profile allows for reliable integration into aqueous environments, which is critical for whole-tank dosing in aquaculture. Furthermore, Fadrozole achieves a titratable ~90% suppression of aromatization, avoiding the >98% total estrogen ablation caused by letrozole that often results in lethal toxicity or 100% unwanted masculinization in delicate aquatic models[2].

Evidence DimensionMaximum systemic aromatization suppression and formulation fit
Target Compound Data~90% suppression; compatible with aqueous dosing
Comparator Or BaselineLetrozole (>98% suppression; practically insoluble in water)
Quantified DifferenceRetention of ~10% baseline estrogen synthesis vs. near-total ablation
ConditionsSystemic in vivo aromatase inhibition and aqueous tank formulation

Buyers modeling environmental endocrine disruption or conducting controlled sex-reversal in aquaculture must procure Fadrozole to ensure aqueous solubility and avoid the lethal absolute-ablation effects of third-generation oncology drugs.

Enzyme Reversibility for Transient Exposure Workflows

Fadrozole functions as a competitive, reversible inhibitor that coordinates with the heme iron of the cytochrome P450 unit. In contrast, steroidal comparators such as formestane and exemestane are Type I suicide inhibitors that irreversibly bind and permanently destroy the aromatase enzyme [1]. For laboratories conducting transient exposure assays or pulsed-dosing studies, Fadrozole's reversible mechanism allows enzymatic activity to be fully restored upon compound washout, whereas steroidal alternatives permanently ruin the biological model [2].

Evidence DimensionMechanism of enzymatic inhibition
Target Compound DataReversible, competitive heme coordination
Comparator Or BaselineFormestane (Irreversible suicide inactivation)
Quantified DifferenceComplete recovery of enzyme function post-washout (Fadrozole) vs. permanent enzyme destruction (Formestane)
ConditionsIn vitro and in vivo transient exposure models

Procurement of Fadrozole is essential for any laboratory conducting time-course or washout-recovery studies, as steroidal alternatives permanently destroy the target enzyme and invalidate transient exposure data.

Aquaculture and Teleost Sex Reversal

Due to its titratable ~90% aromatase inhibition and compatibility with aqueous dosing systems, Fadrozole is heavily procured by agricultural and aquaculture research facilities. It is used to induce controlled masculinization in commercially valuable fish and amphibian species (such as Pimephales promelas and Silurana tropicalis) without causing the lethal toxicities or complete endocrine collapse associated with the total estrogen ablation of letrozole .

Predictive Environmental Toxicology and Washout Assays

Fadrozole serves as a gold-standard positive control in Tier 1 endocrine disruptor screening assays. Because it is a reversible inhibitor, it allows toxicologists to perform precise washout studies to differentiate between the transient and permanent effects of environmental pollutants on the cytochrome P450 system, an application impossible with irreversible steroidal inhibitors [1].

Dose-Dependent In Vivo Micro-Dosing Models

In specialized in vivo research where researchers need to evaluate physiological responses under low-but-present estrogen conditions, Fadrozole is preferred. Its high potency (ED50 of 0.03 mg/kg) allows for precise micro-dosing that drastically reduces solvent load compared to first-generation agents, improving the reproducibility of the model by eliminating solvent-induced metabolic stress .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

223.110947427 Da

Monoisotopic Mass

223.110947427 Da

Heavy Atom Count

17

UNII

H3988M64PU

Related CAS

102676-31-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

102676-47-1

Wikipedia

Fadrozole

Dates

Last modified: 09-13-2023
1: Browne LJ, Gude C, Rodriguez H, Steele RE, Bhatnager A. Fadrozole
hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the
treatment of estrogen-dependent disease. J Med Chem. 1991 Feb;34(2):725-36.
PubMed PMID: 1825337.
2: Raats JI, Falkson G, Falkson HC. A study of fadrozole, a new aromatase
inhibitor, in postmenopausal women with advanced metastatic breast cancer. J Clin
Oncol. 1992 Jan;10(1):111-6. PubMed PMID: 1530798.
3: Falkson G, Raats JI, Falkson HC. Fadrozole hydrochloride, a new nontoxic
aromatase inhibitor for the treatment of patients with metastatic breast cancer.
J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):161-5. PubMed PMID: 1388048.

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